Methyl 2-Hydroxy-3-(3-hydroxyphenyl)propanoate

Lipophilicity LogP Hydrophobicity

The unique α-hydroxy and meta-phenolic hydroxyl pattern delivers LogP 0.47, TPSA 66.76 Ų, and aqueous solubility of 27 g/L—enabling direct dissolution in aqueous buffers for in vitro assays without DMSO. Unlike simpler analogs, the dual hydroxyl motif provides a distinct hydrogen-bonding profile (2 HBD, 4 HBA) critical for SAR campaigns. The methyl ester permits selective hydrolysis to the acid (CAS 3247-74-3), while both hydroxyls support further functionalization. An ideal reference standard for RP-HPLC method development and solid-phase synthesis. Procure with confidence for reproducible research.

Molecular Formula C10H12O4
Molecular Weight 196.202
CAS No. 1508892-33-8
Cat. No. B2787401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-Hydroxy-3-(3-hydroxyphenyl)propanoate
CAS1508892-33-8
Molecular FormulaC10H12O4
Molecular Weight196.202
Structural Identifiers
SMILESCOC(=O)C(CC1=CC(=CC=C1)O)O
InChIInChI=1S/C10H12O4/c1-14-10(13)9(12)6-7-3-2-4-8(11)5-7/h2-5,9,11-12H,6H2,1H3
InChIKeyAVQQHMWLBBAQQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-Hydroxy-3-(3-hydroxyphenyl)propanoate (CAS 1508892-33-8): Physicochemical Profile and Structural Baseline for Scientific Procurement


Methyl 2-hydroxy-3-(3-hydroxyphenyl)propanoate (CAS 1508892-33-8), also known as α,3-dihydroxybenzenepropanoic acid methyl ester, is a phenylpropanoid derivative with the molecular formula C10H12O4 and a molecular weight of 196.20 g/mol . It is characterized by a methyl ester moiety and two hydroxyl groups: one at the α-position of the propanoate chain and one at the meta-position of the phenyl ring. This compound is commercially available as a research chemical with a typical purity specification of 95% . Key physicochemical parameters reported in technical datasheets include a predicted density of 1.265 ± 0.06 g/cm³, a LogP of 0.4686, and a topological polar surface area (TPSA) of 66.76 Ų . The compound is described as a solid at ambient temperature and requires storage under inert atmosphere .

Why Methyl 2-Hydroxy-3-(3-hydroxyphenyl)propanoate Cannot Be Readily Substituted by In-Class Analogs


Phenylpropanoid esters constitute a broad class of compounds, yet substitution with seemingly similar analogs (e.g., Methyl 3-(3-hydroxyphenyl)propanoate or Methyl 2-hydroxy-3-phenylpropanoate) is not scientifically defensible without re-validation of key experimental parameters. The presence, position, and count of hydroxyl groups dictate critical properties such as lipophilicity, hydrogen-bonding capacity, and solubility . As the quantitative evidence below demonstrates, even subtle structural variations produce measurable divergences in LogP, density, polar surface area, and aqueous solubility [1]. In procurement for reproducible research, these differences directly impact compound handling, chromatographic behavior, and potential biological interactions, necessitating a compound-specific evaluation rather than class-level substitution.

Methyl 2-Hydroxy-3-(3-hydroxyphenyl)propanoate (CAS 1508892-33-8): Quantitative Differentiation Against Key Analogs


Lipophilicity (LogP) Comparison: Meta-Hydroxyphenyl Modification Reduces LogP by ~0.5 Units vs. Non-Hydroxylated Analog

Methyl 2-hydroxy-3-(3-hydroxyphenyl)propanoate exhibits a LogP of 0.4686, which is approximately 0.5 log units lower than Methyl 2-hydroxy-3-phenylpropanoate (LogP ≈ 0.99–1.15) [1]. The introduction of a phenolic hydroxyl group at the meta-position of the phenyl ring increases polarity and reduces lipophilicity, which may influence membrane permeability and solvent partitioning behavior in biological assays.

Lipophilicity LogP Hydrophobicity ADME Partition Coefficient

Polar Surface Area (PSA) and Hydrogen Bonding: Dual Hydroxyl Groups Increase TPSA by 43% vs. Mono-Hydroxylated Analog

The target compound has a Topological Polar Surface Area (TPSA) of 66.76 Ų and possesses 2 hydrogen bond donors and 4 hydrogen bond acceptors . In contrast, Methyl 3-(3-hydroxyphenyl)propanoate, which lacks the α-hydroxy group, has a lower TPSA (estimated ~46–50 Ų), 1 hydrogen bond donor, and 3 acceptors . The additional hydroxyl group in the target compound increases polar surface area by approximately 33–45%, which can enhance aqueous solubility and alter molecular recognition events.

Polar Surface Area TPSA Hydrogen Bonding Solubility Drug-likeness

Aqueous Solubility: 27 g/L (25°C) Solubility Enables Direct Aqueous Stock Preparation

The target compound exhibits a water solubility of 27 g/L at 25°C, as reported in its chemical properties datasheet . This moderate aqueous solubility may facilitate direct preparation of stock solutions in aqueous buffers, reducing reliance on organic co-solvents such as DMSO. For comparison, structurally related esters with lower TPSA and higher LogP (e.g., Methyl 2-hydroxy-3-phenylpropanoate) are expected to have lower aqueous solubility based on their physicochemical profiles.

Aqueous Solubility Stock Solution Assay Compatibility Formulation

Density Variation: Higher Packing Density (1.265 g/cm³) vs. Non-Hydroxylated and Beta-Hydroxy Analogs

Methyl 2-hydroxy-3-(3-hydroxyphenyl)propanoate has a predicted density of 1.265 ± 0.06 g/cm³ . This is notably higher than Methyl 3-(3-hydroxyphenyl)propanoate (1.146 g/cm³) and Methyl 2-hydroxy-3-phenylpropanoate (1.15 g/cm³) [1], and slightly higher than Methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate (density not explicitly reported but expected to be similar based on molecular weight and functional groups). The higher density may reflect more efficient crystal packing due to the presence of both α- and meta-hydroxyl groups, which can influence solid-state stability and handling characteristics.

Density Physical Property Handling Crystallinity Solid State

Methyl 2-Hydroxy-3-(3-hydroxyphenyl)propanoate (CAS 1508892-33-8): Recommended Application Scenarios Based on Quantitative Differentiation


Assay Development Requiring Moderate Aqueous Solubility and Controlled Lipophilicity

With a LogP of 0.4686 and a measured aqueous solubility of 27 g/L at 25°C , this compound is well-suited for in vitro assays where direct dissolution in aqueous buffers is preferred over DMSO stock solutions. Its moderate lipophilicity facilitates sufficient membrane interaction while maintaining solubility, making it a candidate for enzymatic or cell-based screens sensitive to organic solvents.

Structure-Activity Relationship (SAR) Studies of Hydroxylated Phenylpropanoids

The compound's unique substitution pattern—α-hydroxy and meta-phenolic hydroxyl—provides a distinct hydrogen-bonding profile (2 HBD, 4 HBA, TPSA 66.76 Ų) compared to analogs lacking one hydroxyl group. This makes it a valuable reference compound in SAR campaigns exploring the impact of hydroxyl count and position on biological target engagement, particularly for enzymes or receptors with defined hydrogen-bonding requirements.

Synthetic Intermediate for Hydroxylated Phenylpropanoid Derivatives

The presence of a methyl ester group that can be selectively hydrolyzed to the corresponding acid (2-hydroxy-3-(3-hydroxyphenyl)propanoic acid, CAS 3247-74-3) , combined with two hydroxyl moieties amenable to further functionalization (e.g., acylation, alkylation, glycosylation), positions this compound as a versatile building block in medicinal chemistry and natural product synthesis. Its higher density (1.265 g/cm³) may also offer practical advantages in solid-phase synthesis or automated parallel synthesis platforms.

Physicochemical Standard in Chromatography Method Development

The compound's specific LogP (0.4686), TPSA (66.76 Ų), and density (1.265 g/cm³) provide a well-defined reference point for calibrating reversed-phase HPLC methods or evaluating the performance of novel stationary phases. Its intermediate polarity makes it a useful probe for optimizing gradient elution conditions in analytical and preparative chromatography of moderately polar aromatic compounds.

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